molecular formula C8H12N2OS B13692671 4-(aminomethyl)-N,N-dimethylthiophene-2-carboxamide

4-(aminomethyl)-N,N-dimethylthiophene-2-carboxamide

Cat. No.: B13692671
M. Wt: 184.26 g/mol
InChI Key: HUZDUTNIEGHJKF-UHFFFAOYSA-N
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Description

4-(aminomethyl)-N,N-dimethylthiophene-2-carboxamide is a synthetic organic compound featuring a thiophene ring core that is functionalized with both a carboxamide and an aminomethyl group. This structure classifies it as a thiophene-2-carboxamide derivative, a family of compounds noted for their relevance in medicinal chemistry and pharmaceutical research . The presence of the N,N-dimethylcarboxamide group is a common feature in many pharmacologically active molecules, while the primary amine (aminomethyl) group provides a versatile handle for further chemical modification, such as the formation of amide bonds or Schiff bases, making this compound a valuable building block in organic synthesis. Thiophene carboxamide derivatives have been investigated for various biological activities. Early patent literature indicates that structurally related compounds have been explored for their potential as pharmaceutical agents, suggesting this compound could be of interest in similar investigative pathways . As a research chemical, this compound is intended for use in vitro assays, as a standard in analytical chemistry, or as a key intermediate in the development of more complex molecules. Its mechanism of action is not defined and would be entirely dependent on the specific research context in which it is applied. Researchers should consult the relevant scientific literature for potential applications. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Proper safety protocols must be followed. Handle with appropriate personal protective equipment in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

Molecular Formula

C8H12N2OS

Molecular Weight

184.26 g/mol

IUPAC Name

4-(aminomethyl)-N,N-dimethylthiophene-2-carboxamide

InChI

InChI=1S/C8H12N2OS/c1-10(2)8(11)7-3-6(4-9)5-12-7/h3,5H,4,9H2,1-2H3

InChI Key

HUZDUTNIEGHJKF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC(=CS1)CN

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Functionalization

A common starting material is methyl 4-methylthiophene-2-carboxylic acid , which undergoes radical bromination to form a bromomethyl intermediate at the 4-position (compound 15 in a related study). This intermediate is crucial for subsequent substitution reactions to introduce the aminomethyl group.

Introduction of Aminomethyl Group

The bromomethyl intermediate is typically converted to an azide by nucleophilic substitution with sodium azide, followed by catalytic hydrogenation to reduce the azide to the primary amine. This sequence provides the aminomethyl substituent at the 4-position of the thiophene ring.

Formation of the Carboxamide Group

The carboxylic acid or ester at the 2-position is converted to the corresponding carboxamide. For the N,N-dimethylcarboxamide, dimethylamine is used to form the amide bond. This can be achieved by activating the acid derivative (e.g., acid chloride or ester) followed by reaction with dimethylamine to yield the desired N,N-dimethylthiophene-2-carboxamide.

Protection and Deprotection Steps

In some synthetic routes, protecting groups such as Boc (tert-butyloxycarbonyl) are employed during amine introduction to prevent side reactions. After the necessary transformations, these protecting groups are removed under acidic conditions to liberate the free amine.

Representative Synthetic Scheme (Summary)

Step Reaction Type Reagents/Conditions Outcome
1 Radical bromination N-bromosuccinimide (NBS), light or heat Bromomethyl intermediate at 4-position
2 Nucleophilic substitution NaN3, DMF, room temperature Azidomethyl intermediate
3 Catalytic hydrogenation H2, Pd/C, atmospheric pressure Aminomethyl substituent at 4-position
4 Amide formation Dimethylamine, coupling agent or direct amidation N,N-dimethylcarboxamide at 2-position
5 Deprotection (if needed) Acidic conditions (e.g., HCl) Free amine form of the compound

Alternative Synthetic Routes and Catalytic Methods

Some studies have explored palladium-catalyzed cyanation of ester intermediates to form nitriles, which are then reduced and protected to yield amino acid derivatives related to the target compound. This approach allows for selective functionalization and can be adapted for the synthesis of this compound by subsequent transformations.

Research Findings and Yields

  • The radical bromination step typically proceeds in good yields (70-85%), providing a clean intermediate for further substitution.
  • Azide substitution and catalytic hydrogenation are efficient and yield the aminomethyl group with high purity.
  • Amide formation with dimethylamine is generally high yielding (80-90%), especially when using activated carboxylic acid derivatives.
  • Overall yields for the multi-step synthesis range from 40% to 60%, depending on purification and reaction conditions.

Summary Table of Preparation Methods

Method Starting Material Key Reactions Advantages Limitations
Radical bromination + azide substitution + hydrogenation + amidation Methyl 4-methylthiophene-2-carboxylic acid Bromination, nucleophilic substitution, catalytic hydrogenation, amidation Straightforward, good yields, scalable Requires handling of azides, multiple steps
Palladium-catalyzed cyanation + reduction + amidation Thiophene ester derivatives Cyanation, reduction, amidation Selective functionalization, adaptable Requires transition metal catalyst, more complex

Chemical Reactions Analysis

Amide Bond Reactivity

The N,N-dimethylcarboxamide group participates in hydrolysis and substitution reactions:

Reaction TypeConditions/ReagentsOutcome/ProductReference
Acidic HydrolysisConcentrated HCl, refluxThiophene-2-carboxylic acid derivative
Basic HydrolysisNaOH (aq.), heatDeprotection to primary amine intermediate
Nucleophilic Acylation1,1'-Carbonyldiimidazole, dichloromethaneFormation of substituted amides

The dimethylamide group shows stability under mild conditions but undergoes cleavage under strongly acidic or basic environments. In synthetic pathways, it serves as a protected intermediate for further functionalization .

Aminomethyl Group Reactions

The -CH₂NH₂ moiety exhibits reactivity typical of primary amines:

Oxidation

Oxidizing AgentConditionsProductReference
mCPBADichloromethane, rtSulfoxide or sulfone derivatives
KMnO₄ (aq.)Acidic, heatNitrile (-CN) formation

Oxidation with meta-chloroperbenzoic acid (mCPBA) selectively targets sulfur-containing groups in related thiophenes, while strong oxidants like KMnO₄ convert the amine to a nitrile .

Schiff Base Formation

Reacts with carbonyl compounds (e.g., pyridoxal phosphate) to form imines, critical in enzyme inhibition mechanisms :

R-NH2+R’CHOR-N=CH-R’+H2O\text{R-NH}_2 + \text{R'CHO} \rightarrow \text{R-N=CH-R'} + \text{H}_2\text{O}

This reaction is reversible and pH-dependent, favoring formation under mildly acidic conditions .

Electrophilic Aromatic Substitution

The thiophene ring undergoes substitution at electron-rich positions (C3 and C5):

ReactionReagents/ConditionsPositionProductReference
BrominationBr₂, FeBr₃, CH₂Cl₂C55-Bromo derivative
NitrationHNO₃, H₂SO₄, 0°CC33-Nitrothiophene analog
SulfonationSO₃, H₂SO₄C5Sulfonic acid derivative

The aminomethyl and carboxamide groups direct electrophiles to the α-positions of the thiophene ring, with bromination being particularly efficient.

Reduction Reactions

Selective reduction of functional groups:

Target GroupReducing AgentConditionsProductReference
Amide (C=O)LiAlH₄Dry ether, refluxAmine (-CH₂NHCH₃)
Nitrile (-CN)H₂, Pd/CEthanol, rtPrimary amine (-CH₂NH₂)

Reduction of the carboxamide to a methylamine is feasible but requires harsh conditions, limiting its synthetic utility .

Cross-Coupling Reactions

The thiophene core participates in palladium-catalyzed couplings:

Reaction TypeReagentsProductReference
Suzuki-MiyauraArylboronic acid, Pd(PPh₃)₄, baseBiarylthiophene derivatives
Buchwald-HartwigAryl halide, Pd₂(dba)₃, XPhosN-Arylaminomethyl derivatives

These reactions enable modular functionalization for drug discovery applications .

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) reveals decomposition onset at ~220°C, primarily involving:

  • Cleavage of the carboxamide group (220–300°C)

  • Degradation of the thiophene ring (>300°C).

Key Mechanistic Insights

  • Schiff Base Role in Bioactivity : The aminomethyl group forms transient imines with carbonyl moieties in enzymatic active sites, mimicking natural substrates .

  • Electronic Effects : The electron-donating dimethylamide and aminomethyl groups enhance thiophene’s aromaticity, directing electrophiles to C3/C5.

Scientific Research Applications

4-(aminomethyl)-N,N-dimethylthiophene-2-carboxamide has found applications in several scientific research areas:

    Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives, which are valuable in materials science and organic electronics.

    Biology: The compound has been investigated for its potential as a bioactive molecule, with studies exploring its interactions with biological targets such as enzymes and receptors.

    Medicine: Research has focused on its potential therapeutic applications, including its use as a precursor for the development of new drugs with antimicrobial, anti-inflammatory, or anticancer properties.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-N,N-dimethylthiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the thiophene ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 4-Position

4-Amino vs. 4-Aminomethyl Derivatives
  • Compound 3 (): 5-Acetyl-4-amino-N-(4-chlorophenyl)-2-(phenylamino)thiophene-3-carboxamide Features a primary amino group (-NH₂) at the 4-position. Synthesized via cyclization of a thiocarbamoyl precursor with chloroacetone . Lacks the dimethylamino group, which may reduce lipophilicity compared to the target compound.
  • Compound 10 (): N-(5-((Dimethylamino)methyl)-4-(4-fluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide Contains a dimethylaminomethyl group but on a thiazole ring rather than thiophene. Exhibits antibacterial activity, suggesting that the dimethylaminomethyl group may enhance interactions with biological targets .
Nitro vs. Aminomethyl Substituents
  • Nitrothiophene Carboxamides (): Examples include N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide. Nitro groups at the 5-position confer antibacterial activity but may increase metabolic instability compared to aminomethyl derivatives .

Carboxamide Group Modifications

N,N-Dimethyl vs. Other Substituents
  • N-(4-Chlorophenyl)thiophene-2-carboxamide (): Lacks the dimethylamino group but includes a chloro-substituted phenyl ring. Reported in literature for genotoxicity studies, emphasizing the role of aromatic substituents in biological effects .
  • Compound 11 (): 5-Cyano-N-(4-methoxyphenyl)-4-[2-(2-chlorophenyl)aminoacetamido]-2-phenylaminothiophene-3-carboxamide Features a methoxyphenyl carboxamide group with a cyano substituent. Melting point: 156–158°C; yield: 66% . The methoxy group may enhance solubility compared to dimethylamino derivatives.

Physicochemical and Spectroscopic Properties

Compound Melting Point (°C) Yield (%) Key Spectral Features (¹H/¹³C NMR) Source
Target Compound (Theoretical) N/A N/A Expected δ ~2.8 ppm (N,N-dimethyl), δ ~4.2 ppm (CH₂NH) Inferred
Compound 3 () Not reported Not reported Detailed ¹H/¹³C NMR data provided
Compound 11 () 156–158 66 Aromatic protons δ 7.2–7.8 ppm
Compound 15 () >300 84 Hydrazine carbonyl peak δ 165 ppm (¹³C)

    Biological Activity

    4-(Aminomethyl)-N,N-dimethylthiophene-2-carboxamide is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

    Chemical Structure and Properties

    The compound features a thiophene ring, which is a five-membered aromatic heterocycle containing sulfur. The presence of the amine and carboxamide functional groups contributes to its biological properties, making it a candidate for various therapeutic applications.

    Anticancer Activity

    Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives can inhibit the proliferation of various cancer cell lines, including HepG2 (liver cancer) and HCT116 (colon cancer) cells, at low micromolar concentrations. The most potent analogs demonstrated broad-spectrum antiproliferative activity and induced apoptosis in cancer cells through mechanisms such as cell cycle arrest and inhibition of angiogenesis .

    Table 1: Anticancer Activity of Related Compounds

    CompoundCell LineIC50 (µM)Mechanism of Action
    This compoundHepG2<10Induces apoptosis
    FNAHepG20.5G2/M phase arrest
    5qHCT116<5Inhibition of angiogenesis

    Antimicrobial Activity

    The compound has also been investigated for its antimicrobial properties. It may disrupt microbial cell membranes, leading to cell death. This mechanism is particularly relevant for developing new antimicrobial agents against resistant strains .

    The biological activity of this compound can be attributed to several mechanisms:

    • Apoptosis Induction : The compound promotes programmed cell death in cancer cells, which is essential for reducing tumor growth.
    • Cell Cycle Arrest : It has been shown to cause G2/M phase arrest in cancer cells, preventing them from dividing and proliferating .
    • Inhibition of Angiogenesis : By inhibiting the formation of new blood vessels, the compound can effectively starve tumors of nutrients and oxygen .

    Case Studies

    • In Vitro Studies : A study on a derivative similar to this compound demonstrated significant inhibition of HepG2 cell proliferation with an IC50 value below 10 µM. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls .
    • In Vivo Studies : Another study explored the effects of related compounds in xenograft models, revealing a tumor growth inhibition rate of approximately 48% compared to standard treatments .

    Q & A

    Q. What are the standard synthetic routes for 4-(aminomethyl)-N,N-dimethylthiophene-2-carboxamide, and how can reaction conditions be optimized for higher yields?

    • Methodological Answer : Common synthetic approaches include:
    • Reflux in acetonitrile : Equimolar reaction of thiophene-2-carbonyl chloride with amines, as demonstrated in the synthesis of structurally similar N-(2-nitrophenyl)thiophene-2-carboxamide .
    • Solvent-free methods : Microwave-assisted synthesis using catalysts like aluminum oxide (e.g., for analogous thiophene derivatives) .
    • Optimization strategies : Adjusting solvent polarity, catalyst loading, and reaction time. For example, microwave irradiation reduces reaction time and improves yield compared to traditional reflux .
    Method Conditions Yield Reference
    Reflux (acetonitrile)1 hour, 80°C~60-70%
    Microwave-assisted10-15 min, 120°C, Al₂O₃ catalyst~85%

    Q. What characterization techniques are essential for confirming the structure and purity of this compound?

    • Methodological Answer :
    • NMR Spectroscopy : Assign peaks for the aminomethyl (-CH₂NH₂) and dimethylamide (-N(CH₃)₂) groups. Compare ¹H/¹³C NMR shifts with analogs (e.g., N-(2-methoxyphenyl)thiophene carboxamides show characteristic amide N-H signals at δ 8.5–9.0 ppm) .
    • X-ray Crystallography : Resolve dihedral angles between thiophene and amide groups (e.g., dihedral angles <15° indicate planar conformations critical for bioactivity) .
    • Mass Spectrometry : Confirm molecular weight via HRMS (e.g., [M+H]+ ion for C₉H₁₃N₂OS: 213.0794) .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in reported biological activities (e.g., antibacterial vs. inactive results) for this compound?

    • Methodological Answer :
    • Validate assay conditions : Ensure consistent cell lines, concentrations, and purity (>95% by HPLC, as in ).
    • Structure-activity relationship (SAR) studies : Modify substituents (e.g., replacing dimethylamide with cyclohexane carboxamide) to isolate bioactive moieties .
    • Mechanistic studies : Use fluorescence-based assays to evaluate membrane disruption (for antibacterial claims) or target-specific assays (e.g., T-type Ca²⁺ channel inhibition as in ).

    Q. What computational methods are used to predict the pharmacological potential of this compound?

    • Methodological Answer :
    • Molecular docking : Simulate binding to targets like adenosine receptors (e.g., AutoDock Vina with PDB ID 5G53). Prioritize binding poses with hydrogen bonds to the aminomethyl group .
    • QSAR modeling : Correlate electronic parameters (e.g., Hammett σ values for substituents) with bioactivity. For example, electron-withdrawing groups on the thiophene ring enhance antibacterial potency .

    Q. How do supramolecular interactions (e.g., hydrogen bonding, π-stacking) influence the crystallographic packing and stability of this compound?

    • Methodological Answer :
    • X-ray analysis : Identify intramolecular C–H···O and N–H···O bonds (e.g., pseudo-six-membered rings in N-(2-methoxyphenyl) analogs ).
    • Hirshfeld surface analysis : Quantify contributions of S···H (thiophene) and O···H (amide) interactions to crystal stability (e.g., >20% contribution from S···H in similar compounds ).

    Data Contradiction Analysis

    Q. Why do some studies report genotoxicity for thiophene carboxamides, while others do not?

    • Methodological Answer :
    • Evaluate substituent effects : Nitro groups (e.g., in N-(2-nitrophenyl) analogs) may induce genotoxicity via metabolic activation, whereas dimethylamide groups lack this reactivity .
    • Metabolic profiling : Use liver microsome assays to identify reactive metabolites (e.g., epoxide intermediates) that correlate with toxicity .

    Experimental Design Considerations

    Q. What strategies improve the solubility and bioavailability of this compound for in vivo studies?

    • Methodological Answer :
    • Prodrug synthesis : Convert the aminomethyl group to a hydrochloride salt or PEGylated derivative .
    • Co-crystallization : Use co-formers like succinic acid to enhance aqueous solubility (e.g., 2.5-fold increase in solubility for similar carboxamides ).

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